1-(6-acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its molecular structure, which includes a tetrahydroquinoline ring system and a chloroacetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one typically involves the following steps:
Formation of Tetrahydroquinoline: The starting material, tetrahydroquinoline, is synthesized through the reduction of quinoline.
Acetylation: The tetrahydroquinoline undergoes acetylation to introduce the acetyl group at the 6-position.
Chloroacetylation: The acetylated tetrahydroquinoline is then treated with chloroacetyl chloride to introduce the chloroacetyl group.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of the chloroacetyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various quinone derivatives.
Reduction Products: Reduced tetrahydroquinoline derivatives.
Substitution Products: Derivatives with different functional groups replacing the chloroacetyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound may be used in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(6-acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar structure but with a methoxy group instead of an acetyl group.
1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar structure but without the chloro group.
Uniqueness: 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological activities.
Properties
CAS No. |
1176628-51-5 |
---|---|
Molecular Formula |
C13H14ClNO2 |
Molecular Weight |
251.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.